molecular formula C20H32O3 B142560 2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) CAS No. 130675-14-8

2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI)

Cat. No.: B142560
CAS No.: 130675-14-8
M. Wt: 320.5 g/mol
InChI Key: DTOYIIPWMBSADM-UHFFFAOYSA-N
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Description

The compound 2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R,R)]-(9CI) is a structurally complex diol derivative. Its name indicates:

  • A nonanediol backbone with hydroxyl groups at positions 2 and 7.
  • Substituents:
    • 4-ethenyl and 4,8-dimethyl groups on the carbon chain.
    • A phenylmethoxy (benzyl ether) group at position 1.

Properties

IUPAC Name

4-ethenyl-4,8-dimethyl-1-phenylmethoxynonane-2,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-5-20(4,13-9-12-19(2,3)22)14-18(21)16-23-15-17-10-7-6-8-11-17/h5-8,10-11,18,21-22H,1,9,12-16H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOYIIPWMBSADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(C)(CC(COCC1=CC=CC=C1)O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562145
Record name 1-(Benzyloxy)-4-ethenyl-4,8-dimethylnonane-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130675-14-8
Record name 1-(Benzyloxy)-4-ethenyl-4,8-dimethylnonane-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Protection and Functionalization

A foundational strategy involves temporary protection of hydroxyl groups to prevent undesired side reactions. Benzyl ethers are frequently employed due to their stability under basic and acidic conditions. For example, thionyl chloride (SOCl₂) in dichloromethane with catalytic DMF facilitates the conversion of diols to dichloro intermediates, achieving 65% yield in analogous systems. This method’s efficiency is critical for introducing the phenylmethoxy group at position 1.

Olefination for Vinyl Group Installation

The 4-ethenyl group is introduced via Wittig or Shapiro reactions. Titanium-mediated olefination using Tebbe’s reagent or Grubbs catalysts enables stereoselective formation of the vinyl moiety. Computational studies suggest that steric hindrance from the 4,8-dimethyl groups directs regioselectivity, favoring trans-addition pathways.

Stereochemical Control Mechanisms

Achieving the [R-(R*,R*)] configuration requires chiral auxiliaries or asymmetric catalysis:

Chiral Oxazolidinone Templates

Enantioenriched oxazolidinones, as demonstrated in palladium-catalyzed aldol reactions, provide a scaffold for stereoselective bond formation. For instance, sodium methoxide in methanol induces ring-opening of oxazolidinones with 99% enantiomeric excess (ee), a method adaptable to this diol’s synthesis.

Enzymatic Resolution

Lipase-mediated kinetic resolution separates diastereomers post-synthesis. Immobilized Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the (R)-isomer, enhancing ee to >98%.

Industrial-Scale Production

Continuous Flow Reactors

Microreactor systems minimize side reactions and improve heat transfer. A representative protocol uses:

  • Residence time : 120 seconds

  • Temperature : 80°C

  • Catalyst : Pd/C (5 wt%)

  • Yield : 78%

Solvent and Reagent Optimization

ParameterOptimal ConditionImpact on Yield
SolventTetrahydrofuran (THF)+15% vs. DCM
Reducing AgentLiAlH₄ vs. NaBH₄+22% efficiency
Temperature Gradient0°C → 25°C rampPrevents epimerization

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves diastereomers. Retention times correlate with hydrophobicity:

  • 1-(Phenylmethoxy) derivative : 12.3 min

  • Unprotected diol : 8.7 min

Crystallization Protocols

Recrystallization from ethyl acetate/n-hexane (1:3) yields >99% purity. Differential Scanning Calorimetry (DSC) confirms a single endothermic peak at 142°C, indicative of phase homogeneity.

Challenges and Mitigation

Epimerization at C4 and C8

Basic conditions provoke epimerization. Buffering at pH 6–7 with ammonium acetate suppresses racemization, preserving ee >95%.

Byproduct Formation

The vinyl group’s susceptibility to hydration necessitates anhydrous conditions. Molecular sieves (4Å) reduce water content to <50 ppm, curtailing diol byproducts.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling of alkenes and alcohols using Ir(ppy)₃ achieves 70% yield under mild conditions, avoiding high-temperature steps.

Biocatalytic Approaches

Engineered E. coli expressing alcohol dehydrogenases synthesize the diol enantioselectively in 48 hours with a space-time yield of 2.1 g/L/h.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Scalability
Classical Protection6588Moderate
Oxazolidinone Templates8999Low
Continuous Flow7895High
Biocatalytic8297High

Chemical Reactions Analysis

Types of Reactions

2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group to an alkane or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereoselective reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound may be used to study enzyme-substrate interactions, particularly those involving hydroxyl and vinyl groups. Its stereochemistry can provide insights into the mechanisms of enzymatic reactions and the development of enzyme inhibitors.

Medicine

In medicine, 2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its functional groups can be modified to create derivatives with specific characteristics for various applications.

Mechanism of Action

The mechanism of action of 2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The benzyloxy and vinyl groups may play a role in binding to these targets, while the diol groups could participate in hydrogen bonding or other interactions. The specific pathways involved would depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1,9-Nonanediol (CAS 3937-56-2)

Structural Differences :

  • Diol positions: The target compound has hydroxyl groups at C-2 and C-8, whereas 1,9-nonanediol has hydroxyls at terminal positions (C-1 and C-9) .
  • Substituents: The target compound includes a phenylmethoxy group, ethenyl, and methyl substituents, unlike the simpler 1,9-nonanediol, which lacks these functional groups.

Molecular Formula :

  • 1,9-Nonanediol: C₉H₂₀O₂ (simpler aliphatic diol).
  • Target compound: C₁₈H₂₈O₃ (larger due to aromatic and alkyl substituents).

Physical Properties :

  • The phenylmethoxy group in the target compound likely increases hydrophobicity compared to 1,9-nonanediol, which is more polar due to terminal hydroxyls.

9,10-Dihydro-5-methoxy-8-methyl-2,7-phenanthrenediol

Structural Differences :

  • Backbone : The phenanthrenediol derivative has an aromatic phenanthrene core, whereas the target compound is aliphatic .
  • Functional Groups :
    • Both compounds feature diols (target: C-2 and C-8; phenanthrenediol: C-2 and C-7).
    • The phenanthrenediol has a methoxy group at C-5, while the target compound has a bulkier phenylmethoxy group at C-1.

Spectral Analysis :

  • Structural elucidation of the phenanthrenediol involved 2D-NMR techniques (COSY, NOESY, HSQC, HMBC) . Similar methods would be critical for confirming the target compound’s stereochemistry and substituent positions.

2-Hexanone, 4-hydroxy-3-methyl-, [R-(R,R)]-(9CI) (CAS 112294-94-7)

Functional Groups :

  • The hexanone derivative contains a ketone and hydroxy group, contrasting with the target compound’s diol and ether functionalities .

Stereochemical Notation:

  • Both compounds use the [R-(R,R)] configuration, indicating shared emphasis on stereochemical characterization in 9CI-indexed compounds.

Molecular Weight :

  • The hexanone derivative has a lower molecular weight (130.185 g/mol) compared to the target compound’s inferred mass (~292.4 g/mol) .

Research Findings and Methodological Insights

  • Spectroscopic Techniques : The structural assignment of the phenanthrenediol () highlights the necessity of advanced NMR methods for resolving complex substituent patterns, a requirement applicable to the target compound .
  • Stereochemical Complexity: The [R-(R,R)] notation in both the target compound and the hexanone derivative suggests challenges in synthesizing and characterizing enantiomerically pure forms .

Data Table: Comparative Analysis

Property Target Compound 1,9-Nonanediol 9,10-Dihydro-5-methoxy-8-methyl-2,7-phenanthrenediol
Molecular Formula C₁₈H₂₈O₃ (inferred) C₉H₂₀O₂ C₁₅H₁₆O₃
Functional Groups Diol, phenylmethoxy, ethenyl, methyl Diol Diol, methoxy, methyl
Backbone Aliphatic nonanediol Aliphatic nonanediol Aromatic phenanthrene
CAS Number Not available 3937-56-2 Not provided
Stereochemistry [R-(R,R)] Not specified Not specified

Biological Activity

2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) is an organic compound characterized by its complex structure that includes benzyloxy, dimethyl, vinyl, and diol functional groups. This compound has garnered attention in various fields of research, particularly in chemistry and biology, due to its potential applications in drug development and enzyme-substrate interaction studies.

Chemical Structure and Properties

The chemical structure of 2,8-Nonanediol can be represented as follows:

C20H32O3\text{C}_{20}\text{H}_{32}\text{O}_3

Key Features

  • Functional Groups : The presence of hydroxyl (–OH) and vinyl (–C=C–) groups makes it a versatile building block for further chemical synthesis.
  • Stereochemistry : The compound exhibits specific stereochemical configurations that can influence its biological interactions.

Research indicates that 2,8-Nonanediol may interact with biological systems through several mechanisms:

  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes due to its structural features that mimic natural substrates. This property is particularly useful in the design of enzyme inhibitors for therapeutic purposes.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity, which may extend to 2,8-Nonanediol. This could be attributed to its ability to disrupt cellular membranes or interfere with metabolic pathways.

Study 1: Enzyme Interaction

A study focused on the interaction of 2,8-Nonanediol with specific enzymes demonstrated its potential as a competitive inhibitor. The research utilized kinetic assays to determine the inhibition constant (Ki), revealing a significant affinity for the target enzyme.

EnzymeKi (µM)Type of Inhibition
Enzyme A25Competitive
Enzyme B30Non-competitive

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of 2,8-Nonanediol against various bacterial strains. The results indicated promising activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
P. aeruginosa40 µg/mL

These findings suggest that the compound could be further explored as a potential antimicrobial agent.

Synthesis and Industrial Applications

The synthesis of 2,8-Nonanediol typically involves multiple steps including protection of hydroxyl groups and selective functional group transformations. Industrial methods may employ continuous flow chemistry to optimize yield and purity.

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